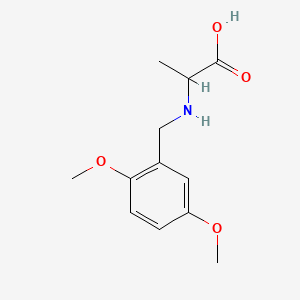

N-(2,5-dimethoxybenzyl)alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-dimethoxybenzyl)alanine is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.271. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Potential as a Therapeutic Agent:

N-(2,5-dimethoxybenzyl)alanine has been investigated for its role as a co-agonist of N-methyl-D-aspartate receptors (NMDARs). These receptors are critical in the central nervous system, influencing synaptic plasticity and memory function. Research indicates that compounds like d-alanine can modulate NMDAR activity, which is relevant for treating neurological disorders such as depression and schizophrenia . The structural similarity of this compound to d-alanine suggests it may exhibit similar pharmacological properties.

Case Studies:

- A study utilizing Caenorhabditis elegans demonstrated that d-alanine influences behavior through NMDAR modulation, indicating potential pathways for therapeutic intervention in higher organisms .

- Investigations into the biodistribution of d-alanine derivatives have revealed their accumulation in key endocrine structures, suggesting their involvement in metabolic regulation and signaling pathways .

Neurobiology

Role in Neurotransmission:

this compound's interaction with neurotransmitter systems highlights its importance in neurobiology. The compound is hypothesized to affect the microbiome-gut-brain axis by influencing levels of d-alanine derived from gut microbiota, which may play a role in modulating brain functions and behaviors .

Research Findings:

- Fluctuations in d-alanine levels have been observed in various tissues, correlating with circadian rhythms and indicating its potential as a biomarker for neurological health .

- Altered levels of d-alanine have been linked to several diseases, including Alzheimer’s disease and diabetes, positioning it as a target for further research into disease mechanisms and treatment strategies .

Imaging Technologies

Use in Positron Emission Tomography (PET):

this compound has been explored as a component in radioligands for PET imaging. A notable application involves the synthesis of [18F]PBR06, which utilizes the compound for imaging chronic liver damage in rat models. This application underscores the compound's utility in diagnostic imaging and monitoring disease progression .

Case Study:

- In a study evaluating liver damage using [18F]PBR06 as a PET tracer, the compound demonstrated efficacy in assessing the severity of liver conditions, guiding therapeutic interventions .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential co-agonist for NMDARs; implications for treating neurological disorders |

| Neurobiology | Modulates neurotransmitter systems; potential biomarker for neurological diseases |

| Imaging Technologies | Component of PET radioligands; used for assessing chronic liver damage |

Propriétés

Formule moléculaire |

C12H17NO4 |

|---|---|

Poids moléculaire |

239.271 |

Nom IUPAC |

2-[(2,5-dimethoxyphenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C12H17NO4/c1-8(12(14)15)13-7-9-6-10(16-2)4-5-11(9)17-3/h4-6,8,13H,7H2,1-3H3,(H,14,15) |

Clé InChI |

XBNQSQIXTOYGKF-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NCC1=C(C=CC(=C1)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.